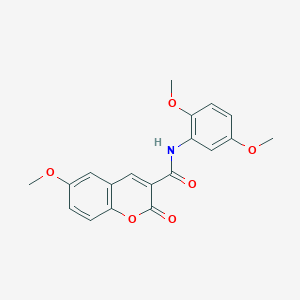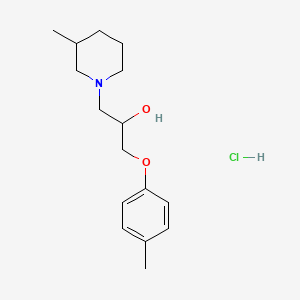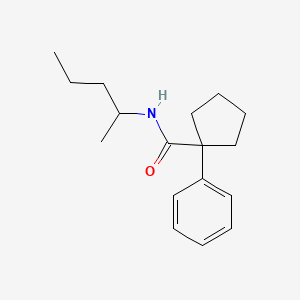
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring, a pyrrolidine ring, and a phenylurea moiety
Preparation Methods
The synthesis of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the functionalization of naphthalene to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The naphthalene derivative undergoes nucleophilic substitution with pyrrolidine to form the intermediate 2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl halide.
Urea Formation: The intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-methylurea: This compound has a methyl group instead of a phenyl group, which may affect its chemical properties and reactivity.
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-ethylurea: The presence of an ethyl group instead of a phenyl group can lead to differences in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(25-19-11-2-1-3-12-19)24-17-22(26-15-6-7-16-26)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQTMOJYFSADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)
![6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol](/img/structure/B2550555.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)
![methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2550562.png)


![4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2550566.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2550567.png)
![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)
methyl]piperazine](/img/structure/B2550570.png)


![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide](/img/structure/B2550575.png)
